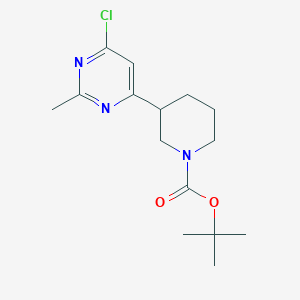
5-Methyl-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde
Overview
Description
5-Methyl-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde is an organic compound with the molecular formula C10H9F3O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-2-hydroxybenzaldehyde and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a strong acid like sulfuric acid as a catalyst.
Procedure: The 5-methyl-2-hydroxybenzaldehyde is reacted with 2,2,2-trifluoroethanol in the presence of the acid catalyst. The reaction mixture is heated to facilitate the formation of the trifluoroethoxy group.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-Methyl-2-(2,2,2-trifluoroethoxy)-benzoic acid.
Reduction: 5-Methyl-2-(2,2,2-trifluoroethoxy)-benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 5-Methyl-2-(2,2,2-trifluoroethoxy)-benzylamine.
Scientific Research Applications
5-Methyl-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(2,2,2-trifluoroethoxy)-aniline: Similar structure but with an amine group instead of an aldehyde group.
5-Methyl-2-(2,2,2-trifluoroethoxy)-phenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
5-Methyl-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde is unique due to the presence of both the trifluoroethoxy group and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7-2-3-9(8(4-7)5-14)15-6-10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELCFPZRSVLGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)



![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)
![4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1401043.png)

![2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol](/img/structure/B1401046.png)



![4'-((1-Methyl-2-oxopyrrolidin-3-yl)methyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1401052.png)

